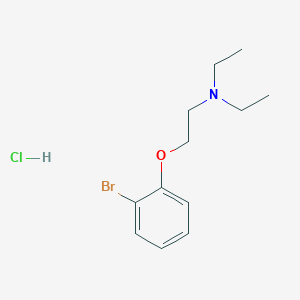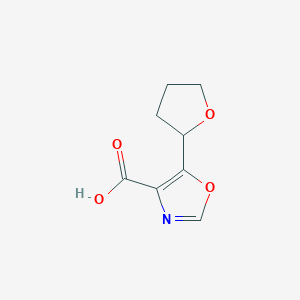
3-(2-Chloro-4,6-dimethylphenoxy)azetidine
Overview
Description
“3-(2-Chloro-4,6-dimethylphenoxy)azetidine” is a heterocyclic compound with potential applications in various fields of research and industry. It is part of the Chemistry Heterocyclic Building Blocks .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14ClNO . The molecular weight is 211.69 g/mol . Unfortunately, the specific structure details like the linear structure formula and InChI Key are not provided .Physical And Chemical Properties Analysis
The boiling point of “this compound” is not provided . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
3-(2-Chloro-4,6-dimethylphenoxy)azetidine is a versatile compound with a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a synthetic intermediate in the synthesis of pharmaceuticals. In addition, this compound has been used in the study of the mechanism of action of enzymes and in the study of the structure and function of proteins.
Mechanism of Action
3-(2-Chloro-4,6-dimethylphenoxy)azetidine is known to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By blocking the action of this enzyme, this compound increases the levels of acetylcholine in the brain, which in turn has a variety of effects on the nervous system.
Biochemical and Physiological Effects
The effects of this compound on the nervous system include increased alertness, improved concentration, enhanced memory, and improved mood. In addition, this compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine is its low toxicity, making it a safe and effective reagent for use in laboratory experiments. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine are numerous. In the future, this compound may be used in the development of new drugs and therapies for a variety of diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, this compound may be used to develop new methods of drug delivery and to improve the efficiency of existing drug delivery systems. Finally, this compound may be used to develop new methods for the synthesis of complex organic compounds.
Safety and Hazards
properties
IUPAC Name |
3-(2-chloro-4,6-dimethylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-3-8(2)11(10(12)4-7)14-9-5-13-6-9/h3-4,9,13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCPAKZFFOTCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271521 | |
| Record name | 3-(2-Chloro-4,6-dimethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219960-77-6 | |
| Record name | 3-(2-Chloro-4,6-dimethylphenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloro-4,6-dimethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1395332.png)



![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1395338.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1395343.png)





![7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395351.png)